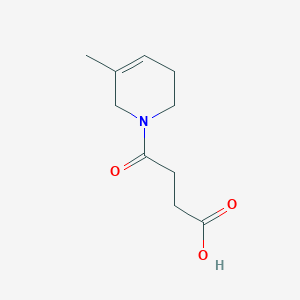![molecular formula C11H19NO4 B6633502 (1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633502.png)
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid, commonly known as IPCA-1, is a novel synthetic compound that has gained significant attention in the scientific community due to its promising therapeutic potential. IPCA-1 is a cyclopentane derivative that has been shown to possess potent anti-inflammatory and anti-cancer properties.
作用機序
The exact mechanism of action of IPCA-1 is not fully understood. However, several studies have suggested that IPCA-1 exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. IPCA-1 has also been shown to inhibit the activation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, IPCA-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
IPCA-1 has been shown to possess several biochemical and physiological effects. In vitro studies have shown that IPCA-1 can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. IPCA-1 has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In vivo studies have shown that IPCA-1 can reduce inflammation and oxidative stress in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of IPCA-1 is its potent anti-inflammatory and anti-cancer properties. IPCA-1 has also been shown to possess neuroprotective properties. However, one of the limitations of IPCA-1 is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of IPCA-1 and its potential side effects.
将来の方向性
Several future directions for IPCA-1 research can be identified. One area of research could be the development of more efficient synthesis methods for IPCA-1. Another area of research could be the investigation of the potential use of IPCA-1 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of IPCA-1 and its potential side effects. Finally, the potential use of IPCA-1 in combination with other drugs for the treatment of inflammatory and cancerous diseases should be investigated.
合成法
IPCA-1 is a synthetic compound that can be prepared by several methods. The most commonly used method involves the reaction of cyclopentanone with ethyl chloroformate to form ethyl cyclopentanone carboxylate. This intermediate is then reacted with (R)-tert-butanesulfinamide to form (R)-tert-butanesulfinyl-cyclopentanone carboxylate. The final step involves the reaction of (R)-tert-butanesulfinyl-cyclopentanone carboxylate with 2-propan-2-yloxyacetic acid to form IPCA-1.
科学的研究の応用
IPCA-1 has been extensively studied for its potential therapeutic applications. Several studies have shown that IPCA-1 possesses potent anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. IPCA-1 has also been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. Additionally, IPCA-1 has been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.
特性
IUPAC Name |
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)16-6-10(13)12-9-4-3-8(5-9)11(14)15/h7-9H,3-6H2,1-2H3,(H,12,13)(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYRKCYKBWUBC-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)NC1CCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(=O)N[C@H]1CC[C@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)


